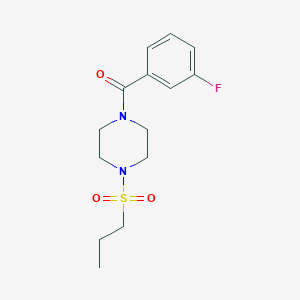

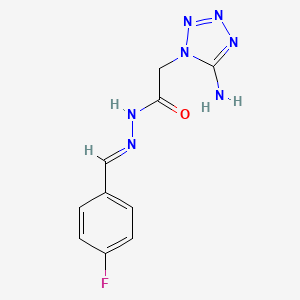

![molecular formula C18H21N3O2S B5549862 N-[3-(1,3-benzothiazol-2-yl)propyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5549862.png)

N-[3-(1,3-benzothiazol-2-yl)propyl]-3-isobutyl-5-isoxazolecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to N-[3-(1,3-benzothiazol-2-yl)propyl]-3-isobutyl-5-isoxazolecarboxamide often involves multi-step chemical reactions. For instance, a study reported the synthesis of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines, which upon isomerization in polar solvents yielded benzothiazoles, demonstrating a method that could be adapted for the synthesis of related compounds (Argilagos et al., 1997). Another approach involved synthesizing N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, indicating the versatility in synthesizing benzothiazole derivatives (Zablotskaya et al., 2013).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using advanced spectroscopic techniques. For instance, the single-crystal X-ray study of a benzothiazole derivative provided insights into its conformational features, essential for understanding the molecular structure and interactions of N-[3-(1,3-benzothiazol-2-yl)propyl]-3-isobutyl-5-isoxazolecarboxamide (Zablotskaya et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of benzothiazole derivatives can vary significantly depending on their specific functional groups and structural motifs. For example, the spontaneous isomerization of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines to benzothiazoles under certain conditions illustrates the complex chemical behavior these compounds can exhibit (Argilagos et al., 1997).

Scientific Research Applications

Psychotropic and Anti-Inflammatory Activity

A study by Zablotskaya et al. (2013) synthesized derivatives of N-[3-(1,3-benzothiazol-2-yl)propyl]-3-isobutyl-5-isoxazolecarboxamide and investigated their psychotropic, anti-inflammatory, and cytotoxic effects. These compounds demonstrated significant sedative action, high anti-inflammatory activity, selective cytotoxic effects on tumor cell lines, and antimicrobial action, correlating their biological results with structural characteristics and physicochemical parameters (Zablotskaya et al., 2013).

Corrosion Inhibition

Hu et al. (2016) synthesized benzothiazole derivatives, including those similar to the compound , to study their corrosion inhibiting effects against steel in acidic solutions. The study found that these inhibitors provided extra stability and higher inhibition efficiencies against steel corrosion compared to previously reported inhibitors. They are adsorbed onto surfaces through both physical and chemical means (Hu et al., 2016).

Antimicrobial Agents

Bikobo et al. (2017) explored the synthesis of benzothiazole derivatives for antimicrobial applications. The synthesized compounds showed potent antimicrobial activity against various bacterial and fungal strains, with some being more effective than reference drugs. This study highlights the potential of such compounds in addressing pathogenic strains (Bikobo et al., 2017).

Synthesis of Benzothiazoles for Organic Materials

Qian et al. (2017) reported a metal- and reagent-free method for synthesizing benzothiazoles through electrolytic C–H thiolation. This process provides access to a variety of benzothiazoles used in pharmaceuticals and organic materials, demonstrating the versatility and efficiency of such synthetic methods (Qian et al., 2017).

Diuretic Activity

Yar and Ansari (2009) focused on the synthesis of biphenyl benzothiazole-2-carboxamide derivatives and evaluated their diuretic activity. Among the series, a specific derivative of benzothiazole showed the most promising diuretic effects (Yar & Ansari, 2009).

VEGFR-2 Inhibition for Cancer Treatment

Borzilleri et al. (2006) identified aminothiazole-based analogues as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), crucial for cancer treatment. The study highlights the selective inhibition of VEGFR-2 kinase activity by these compounds, confirming their potential in therapeutic applications for cancer (Borzilleri et al., 2006).

Green Chemistry in Synthesis

Gao et al. (2020) provided a review on the synthesis of benzothiazole compounds, emphasizing their role in green chemistry. The study discussed the development of synthetic processes for benzothiazoles, highlighting their significance in biochemistry and medicinal chemistry (Gao et al., 2020).

Mechanism of Action

Future Directions

The future directions in the research of benzothiazole derivatives could involve the development of new synthetic methods, the exploration of new biological activities, and the design of new drugs based on the benzothiazole scaffold . Additionally, further studies could also focus on improving the pharmacokinetic profile of these compounds .

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)propyl]-3-(2-methylpropyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c1-12(2)10-13-11-15(23-21-13)18(22)19-9-5-8-17-20-14-6-3-4-7-16(14)24-17/h3-4,6-7,11-12H,5,8-10H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIACHMMVOURGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NOC(=C1)C(=O)NCCCC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1,3-benzothiazol-2-yl)propyl]-3-isobutyl-5-isoxazolecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-dimethyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5549792.png)

![3-methyl-6-[4-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5549805.png)

![1-[(4-biphenylylamino)methyl]-2,5-pyrrolidinedione](/img/structure/B5549812.png)

![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-piperidin-3-ylbenzamide](/img/structure/B5549831.png)

![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]-N-phenylacetamide](/img/structure/B5549847.png)

![5-methyl-1-(4-methylphenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5549855.png)

![N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5549880.png)